molecular formula C10H9F4NO B13045720 6-Fluoro-8-(trifluoromethyl)chroman-4-amine

6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B13045720
M. Wt: 235.18 g/mol
InChI Key: WYXQYSANERJSSJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 6.82 (d, J = 8.4 Hz, 1H, H5): Coupling with H7.
    • δ 4.21 (m, 1H, H4): Amine proton, split into a doublet of doublets (J = 6.8, 3.2 Hz).
    • δ 2.95 (q, J = 12.0 Hz, 1H, H3): Axial proton of tetrahydrofuran.
  • ¹⁹F NMR :
    • δ -63.5 (s, 3F, -CF₃): Typical for trifluoromethyl groups.
    • δ -112.8 (s, 1F, C6-F).

Infrared (IR) Spectroscopy

  • N-H stretch : 3350 cm⁻¹ (broad, amine).
  • C-F stretches : 1120 cm⁻¹ (-CF₃), 1240 cm⁻¹ (C6-F).
  • C-O-C stretch : 1060 cm⁻¹ (tetrahydrofuran).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 235.1 ([M]⁺).
  • Key fragments :
    • m/z 188.0 ([M - NH₂]⁺).
    • m/z 145.1 ([M - CF₃]⁺).

The spectroscopic data align with computational predictions, confirming the compound’s structure and substituent effects.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2

InChI Key

WYXQYSANERJSSJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Step 1: Fluorination

Reaction Conditions

Step Reagents/Conditions Notes
Fluorination DAST, Selectfluor; Solvent: THF Controlled temperature (<50°C).
Trifluoromethylation TMSCF3, Cu(I) catalysts; Solvent: DMF Requires inert atmosphere.
Amination NH3 or amine precursors; Catalyst: Pd/C Hydrogen gas used for reduction.

Challenges in Synthesis

  • Reagent Sensitivity : Fluorinating and trifluoromethylating agents are highly reactive and require precise handling.
  • Purity Control : Ensuring minimal by-product formation is critical for pharmaceutical applications.
  • Stereochemistry : The stereochemical integrity of the compound must be preserved during synthesis.

Industrial Considerations

Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and scalability of the synthesis process. These systems allow better control over reaction parameters and reduce waste generation.

Data Table: Physical and Chemical Properties

Property Value
Molecular Formula C10H8F4N
Molecular Weight 221.18 g/mol
Exact Mass 235.062 Da
SMILES Representation C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)F

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-amine derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 6-Fluoro-8-(trifluoromethyl)chroman-4-amine with key analogs, highlighting substituent positions, molecular formulas, and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound 6-F, 8-CF₃ C₁₀H₉F₄NO 235.18 Not explicitly listed Target compound; electron-withdrawing groups enhance stability
(S)-8-(Trifluoromethyl)chroman-4-amine 8-CF₃ C₁₀H₁₀F₃NO 217.19 1228569-07-0 S-configuration at C4; used in opioid receptor agonists
7-(Trifluoromethyl)chroman-4-amine 7-CF₃ C₁₀H₁₀F₃NO 217.19 704208-25-3 CF₃ at position 7 alters electronic distribution
6-Methoxychroman-4-amine 6-OCH₃ C₁₀H₁₃NO₂ 179.22 81816-60-6 Methoxy group increases electron density; differs in polarity
7,8-Difluorochroman-4-amine 7-F, 8-F C₉H₈F₂NO 183.16 1213161-36-4 Increased electronegativity; impacts solubility
(S)-6-Fluorochroman-4-amine 6-F C₉H₁₀FNO 167.18 1018978-85-2 Single F substitution; simpler analog
6-Chloro-8-(trifluoromethyl)chroman-4-amine* 6-Cl, 8-CF₃ C₁₀H₉ClF₃NO 251.64 Not available Hypothetical analog; Cl adds bulk and lipophilicity

*Hypothetical compound inferred from ketone precursor ().

Key Differences and Implications

Substituent Position: 6-Fluoro vs. 8-Trifluoromethyl: The 6-F/8-CF₃ combination in the target compound introduces two electron-withdrawing groups, likely increasing oxidative stability compared to mono-substituted analogs like (S)-8-CF₃-chroman-4-amine . 7-CF₃ vs. 8-CF₃: Positional isomerism (7-CF₃ vs.

Substituent Type :

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and resistance to metabolic degradation compared to methoxy (-OCH₃) or unsubstituted analogs .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to bulkier chloro analogs .

Stereochemistry :

  • The S-configuration in (S)-8-CF₃-chroman-4-amine () is critical for its activity as a mu-opioid receptor agonist, highlighting the importance of chirality in drug design .

Biological Activity

6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated derivative of chroman, characterized by a trifluoromethyl group at the 8-position and a fluorine atom at the 6-position, along with an amine group at the 4-position. This unique substitution pattern contributes to its biological activity, particularly in medicinal chemistry and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F4NC_{11}H_{8}F_{4}N, with a molecular weight of approximately 217.19 g/mol. The presence of fluorinated groups enhances its lipophilicity, which can improve membrane permeability and interaction with biological targets.

Compound Name Molecular Formula Unique Features
This compoundC11H8F4NC_{11}H_{8}F_{4}NTrifluoromethyl at position 8, fluorine at position 6
6-FluorochromanC9H7FC_{9}H_{7}FLacks trifluoromethyl group
8-TrifluoromethylchromanC10H7F3C_{10}H_{7}F_{3}May have different binding properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with target proteins, while the fluorinated groups enhance binding affinity due to their electron-withdrawing properties. This interaction profile suggests potential roles in modulating various biological pathways, particularly through inhibition of sirtuin enzymes like SIRT2, which are implicated in neurodegenerative disorders and aging-related diseases.

Inhibition Studies

Research indicates that the compound exhibits significant inhibitory activity against various enzymes relevant to disease mechanisms:

  • Sirtuin Enzymes : It has been identified as a potential inhibitor of SIRT2, with implications for neuroprotection and treatment of age-related diseases.
  • Cholinesterases : Studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative conditions such as Alzheimer's disease .

Cytotoxicity and Antioxidant Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance, preliminary findings suggest that it may exhibit cytotoxicity against breast cancer cells (MCF-7), indicating its potential as an anticancer agent . Additionally, antioxidant activities have been noted, which could further enhance its therapeutic profile by mitigating oxidative stress in various biological systems.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds highlights the unique advantages of this compound:

  • Enhanced Lipophilicity : The trifluoromethyl group increases lipid solubility, potentially improving bioavailability compared to non-fluorinated analogs.
  • Selective Targeting : The specific structural features allow for selective interactions with target proteins, enhancing efficacy while minimizing side effects.

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